2,3-Bis(4-bromophenyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19802-70-1 |
|---|---|
Molecular Formula |
C20H12Br2N2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Br2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChI Key |
WATVCMJLZPTSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 4 Bromophenyl Quinoxaline and Its Functionalized Derivatives
Traditional Synthetic Approaches for Quinoxaline (B1680401) Core Formation
The foundational methods for constructing the quinoxaline scaffold have been established for over a century, primarily relying on the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. These approaches are valued for their reliability and straightforward execution.
Condensation Reactions with o-Phenylenediamine (B120857) Precursors
The most prevalent and direct method for synthesizing 2,3-Bis(4-bromophenyl)quinoxaline is the condensation reaction between an o-phenylenediamine precursor and a 1,2-dicarbonyl compound. sapub.org For the specific synthesis of the title compound, the required reactants are o-phenylenediamine and 4,4'-dibromobenzil (B1581801). lookchem.com This reaction is a classic example of the Hinsberg quinoxaline synthesis. nih.gov
The general mechanism involves a two-step process. First, a nucleophilic attack from the amino groups of o-phenylenediamine on the carbonyl groups of 4,4'-dibromobenzil forms a diimine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable quinoxaline ring system.
Research has demonstrated various conditions to optimize this condensation, moving from simple reflux in a solvent to more efficient catalytic methods. A study reported the synthesis of this compound by reacting the precursors in refluxing ethanol (B145695). researchgate.net The reaction can also be performed at room temperature or with microwave irradiation to reduce reaction times and often improve yields. sapub.org Various catalysts have been employed to facilitate this transformation, including Brønsted acids (like hydrochloric acid or p-toluenesulfonic acid), Lewis acids (like cerium (IV) ammonium (B1175870) nitrate), and other promoters such as iodine. nih.govsapub.orgchim.it The choice of solvent and catalyst can significantly impact the reaction's efficiency, yield, and environmental footprint. sapub.org
Table 1: Selected Conditions for the Synthesis of 2,3-Diarylquinoxalines via Condensation
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Benzil (B1666583) | Bentonite clay K-10, Room Temp, 20 min | Ethanol | 86% | researchgate.net |
| o-Phenylenediamine, Benzil | TiO₂-Pr-SO₃H, 10 min | Ethanol | 95% | |
| o-Phenylenediamine, Benzil | Cerium (IV) ammonium nitrate (B79036) (5 mol%), Room Temp | Tap Water | High | chim.it |
| o-Phenylenediamine, 1,2-Diketones | o-Iodoxy benzoic acid (IBX), Room Temp | Acetic Acid | High | sapub.org |
| o-Phenylenediamines, 1,2-Diketones | CuSO₄·5H₂O, Room Temp | Ethanol | High | orientjchem.org |
This table presents data for the synthesis of 2,3-diphenylquinoxaline (B159395) and related derivatives as representative examples of the condensation reaction.
Adaptations of Pfitzinger Reaction for Quinoxaline Synthesis
The Pfitzinger reaction, first reported in 1886, is a fundamental method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The standard reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an enolizable α-methylene group in the presence of a base. researchgate.netjocpr.com The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline (B57606) product. wikipedia.org
There are no direct adaptations of the Pfitzinger reaction for the synthesis of the quinoxaline core. The fundamental difference in the starting materials and the resulting heterocyclic system (quinoline vs. quinoxaline) precludes a simple modification. The Pfitzinger reaction builds a quinoline ring, which contains a single nitrogen atom within the new ring, fused to a benzene (B151609) ring. In contrast, quinoxaline synthesis requires the formation of a pyrazine (B50134) ring, containing two nitrogen atoms, fused to a benzene ring. This is achieved by using o-phenylenediamine as the key precursor, a structural feature not involved in the Pfitzinger pathway. nih.govchim.it Therefore, while the Pfitzinger reaction is a cornerstone of quinoline chemistry, it is not a viable route for producing this compound. capes.gov.brnih.gov
Advanced Catalytic Strategies for the Synthesis of this compound
To improve efficiency, yield, and sustainability, modern synthetic chemistry has introduced advanced catalytic strategies for quinoxaline synthesis. These methods often offer milder reaction conditions, shorter reaction times, and easier product isolation compared to traditional approaches.
Homogeneous Catalysis in Quinoxaline Ring Closure
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers efficient pathways for quinoxaline synthesis. A notable example is the use of a molecularly defined, phosphine-free nickel catalyst for the double dehydrogenative coupling of 1,2-diamines with 1,2-diols. acs.org This reaction proceeds at a mild temperature of 80°C, where the diol is first oxidized in situ to a dicarbonyl, which then condenses with the diamine to form the quinoxaline product. acs.org While this specific example uses diols, the principle extends to the direct condensation of diamines and diketones. Other soluble metal salts, such as copper sulfate (B86663) (CuSO₄·5H₂O), chromium chloride (CrCl₂·6H₂O), and lead bromide (PbBr₂), have also been reported as effective catalysts in solvents like ethanol, acting as Lewis acids to activate the carbonyl group for nucleophilic attack by the diamine. orientjchem.org
Heterogeneous Catalysis for Enhanced Reaction Efficiency
Heterogeneous catalysis provides significant advantages in terms of catalyst recovery, reusability, and simplified purification processes. nih.gov A variety of solid catalysts have been proven effective for the synthesis of quinoxalines, including the target compound's structural analogs. These catalysts are typically insoluble in the reaction medium and can be removed by simple filtration. chim.it
Examples of effective heterogeneous catalysts include:
Alumina-Supported Heteropolyoxometalates : Catalysts like AlCuMoVP and AlFeMoVP have been used for quinoxaline synthesis in toluene (B28343) at room temperature, demonstrating the potential of reusable catalyst systems. nih.gov
Functionalized Clays and Minerals : Bentonite clay (K-10) has been used as an efficient and eco-friendly catalyst for the synthesis of 2,3-diphenylquinoxaline in ethanol at room temperature, affording high yields in short reaction times. researchgate.net
Zeolites and Mesoporous Silicas : MCM-41 supported catalysts have been shown to promote the condensation of o-phenylenediamines and diketones. chim.it
Polymer-Supported Acids : Amberlyst-15, a solid polymeric acid, effectively catalyzes the reaction in water at 70°C and can be recovered and reused multiple times without significant loss of activity. chim.it
Functionalized Metal-Organic Frameworks (MOFs) : SO₃H-functionalized MOFs, such as UiO-66-NH-RSO₃H, serve as highly efficient and recyclable heterogeneous catalysts for the condensation reaction. rsc.org
Carbon-Based Materials : Graphite has been identified as an effective promoter for the construction of quinoxalines from various diamines and vicinal diketones. chim.it
Table 2: Comparison of Heterogeneous Catalysts in Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Alumina-Supported MoVP | Toluene | Room Temp | Reusable, mild conditions | nih.gov |
| Amberlyst-15 | Water | 70 °C | Easily recoverable, reusable (5+ times) | chim.it |
| Ionic Liquid on Cellulose | Water | Not specified | Green solvent, reusable | nih.gov |
| Graphene Oxide (GO) | Not specified | Not specified | Catalyst for one-pot reduction and condensation | nih.gov |
| SO₃H-functionalized MOFs | Not specified | Not specified | Highly efficient, recyclable | rsc.org |
This table highlights representative heterogeneous systems used for the synthesis of quinoxaline derivatives.
Transition Metal-Mediated Coupling Reactions for Aryl Substitution
Beyond forming the quinoxaline ring via condensation, transition metal-mediated cross-coupling reactions offer a powerful strategy for introducing aryl substituents, such as the 4-bromophenyl groups, onto a pre-formed heterocyclic core. This approach is particularly useful for creating functionalized derivatives.
A common strategy involves the synthesis of a dihalogenated quinoxaline precursor, such as 2,3-dichloroquinoxaline (B139996). This precursor can be prepared by chlorinating quinoxaline-2,3-dione with a reagent like thionyl chloride. nih.gov The resulting 2,3-dichloroquinoxaline serves as an excellent electrophile for subsequent palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a highly versatile method for this purpose. In this reaction, 2,3-dichloroquinoxaline would be reacted with two equivalents of 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. This method allows for the direct and efficient formation of the carbon-carbon bonds between the quinoxaline core and the 4-bromophenyl rings. While direct C-H arylation of quinoxaline N-oxides or quinoxalinones has been explored, the coupling of a dihalo-quinoxaline remains a robust and predictable route for synthesizing symmetrically substituted compounds like this compound. capes.gov.bracs.org
Ni⁰-Mediated Yamamoto-Type Diaryl Homocoupling
While direct searches for Ni⁰-Mediated Yamamoto-Type Diaryl Homocoupling specifically for this compound synthesis did not yield dedicated results, the principles of this reaction are relevant for the conceptual synthesis of related structures. Yamamoto coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides, typically facilitated by a nickel(0) complex. This methodology could theoretically be applied to couple brominated precursors, although specific conditions for the quinoxaline system would require empirical optimization. The synthesis of quinoxaline derivatives using nickel nanoparticles as a catalyst for the reaction between glyoxal (B1671930) and o-phenylenediamine derivatives has been reported, showcasing the utility of nickel in quinoxaline chemistry. sapub.org
Copper-Catalyzed Amidation Reactions for Polymer Synthesis
Copper-catalyzed reactions are pivotal in polymer chemistry, particularly in the formation of amide bonds. thieme-connect.com While direct copper-catalyzed amidation of this compound was not found, the synthesis of aromatic polyamides from related diaminoquinoxalines demonstrates the applicability of this chemistry. For example, novel aromatic polyamides have been successfully synthesized from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic dicarboxylic acids. capes.gov.br This suggests that if this compound were converted to its corresponding diamine derivative, subsequent copper-catalyzed polycondensation with dicarboxylic acids would be a viable route to novel polyamides. The development of efficient copper-catalyzed methods for amide synthesis, including those that proceed under mild conditions, is an active area of research. thieme-connect.comacs.org These advancements could potentially be adapted for the synthesis of polymers derived from functionalized quinoxalines.
| Catalyst System | Reactants | Product | Key Features |
| Copper Catalyst | Terminal Alkynes, Sulfonyl Azides, Water | N-sulfonyl amides | Mild reaction conditions, multicomponent reaction. acs.org |
| Copper(I) catalyst | Dioxazolones, Silanes | Primary amides | Sustainable solvent (γ-valerolactone), excellent chemoselectivity. nih.gov |
| Copper(II) acetate (B1210297)/DPPE | Alkenes, Amines, B₂pin₂, CO | γ-boryl amides | Multi-component borylamidation, good yields. rsc.org |
Palladium-Assisted Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides in the presence of a palladium catalyst. libretexts.org This reaction is exceptionally well-suited for the functionalization of this compound, where the bromine atoms serve as reactive handles. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of functionalized derivatives can be accessed. nih.gov This versatility is crucial for tuning the electronic and photophysical properties of the resulting molecules for applications in materials science. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. libretexts.org For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been achieved via Suzuki-Miyaura cross-coupling, highlighting the broad applicability of this method to brominated aromatic compounds. nih.gov
| Catalyst System | Reactants | Product | Yield (%) |
| Tetrakis(triphenylphosphine)palladium(0), K₃PO₄ | N-(4-bromophenyl)furan-2-carboxamide, Aryl/Heteroaryl boronic acids | Functionalized N-aryl furan-2-carboxamides | 32-83 nih.gov |
| Pd₂(dba)₃, Toluene | 4-bromobenzoyl Chloride, Phenylboronic Acid | 4-bromobenzophenone | - researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijiset.com The synthesis of quinoxaline derivatives has also benefited from these advancements.
Solvent-Free Reaction Conditions
Performing reactions without a solvent or in the presence of a recyclable catalyst offers significant environmental benefits. Several methods for quinoxaline synthesis have been developed that operate under solvent-free conditions. For example, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a recyclable heterogeneous catalyst under solvent-free conditions. rsc.org Similarly, zinc triflate has been used as a catalyst for the synthesis of quinoxaline derivatives at room temperature, which can be performed without a solvent using microwave assistance. mdpi.com These approaches not only reduce solvent waste but can also lead to simpler work-up procedures and higher yields.
| Catalyst | Reaction Conditions | Key Advantages |
| Hβ zeolite | Solvent-free | Recyclable catalyst, broad substrate scope. rsc.org |
| Zinc triflate | Solvent-free (microwave) or Acetonitrile (room temp) | Mild conditions, high yields. mdpi.com |
| Bentonite K-10 Clay | Ethanol, Room Temperature | Green catalyst, simple work-up. mdpi.com |
| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | High yields, heterogeneous catalyst. nih.gov |
High-Temperature Water as Reaction Medium
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are traditionally carried out in organic solvents, the use of water as a reaction medium is gaining traction. The synthesis of quinoxaline derivatives in water has been successfully demonstrated using various catalysts. For example, tetraethylammonium (B1195904) bromate (B103136) has been used to mediate the condensation of 1,2-diketones and 1,2-diamines in water, resulting in high yields and short reaction times. bioinfopublication.org Another approach involves using iodine as a catalyst in water under reflux conditions. ajrconline.org The use of water as a solvent aligns with the principles of green chemistry and offers a more sustainable route to quinoxaline synthesis. ajrconline.org
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for tailoring its properties for specific applications. The bromine atoms provide convenient sites for introducing a wide variety of functional groups via cross-coupling reactions, as discussed in the context of Suzuki coupling. Beyond this, other functionalization strategies can be employed. For instance, new symmetrically and asymmetrically 2,3-disubstituted quinoxalines have been synthesized by the functionalization of 2,3-dichloroquinoxaline with various sulfur and nitrogen nucleophiles. nih.gov This highlights the potential for nucleophilic aromatic substitution reactions on halogenated quinoxalines. Furthermore, the synthesis of quinoxaline derivatives with different substituents at the 6-position has been achieved by condensing substituted o-phenylene diamines with benzil. researchgate.net These derivatives can be further modified, for example, by oxidation to their corresponding 1,4-di-N-oxides. researchgate.net The ability to introduce a wide range of functional groups onto the quinoxaline scaffold is a testament to its versatility as a building block in synthetic chemistry.
| Starting Material | Reagents | Product |
| 2,3-dichloroquinoxaline | Sulfur/Nitrogen nucleophiles | Symmetrically and asymmetrically 2,3-disubstituted quinoxalines nih.gov |
| 5-substituted o-phenylene diamines | Benzil | 6-substituted 2,3-diphenyl quinoxalines researchgate.net |
| 6-substituted 2,3-diphenyl quinoxalines | m-Chloroperbenzoic acid | 6-substituted 2,3-diphenyl quinoxaline 1,4-di-N-oxides researchgate.net |
| Alkyl chlorooxalates, Isocyanides | 2,3-diaminomaleonitrile | Alkyl 3-(alkylamino)-5,6-dicyanopyrazine-2-carboxylates |
Incorporation of Electron-Donating and Electron-Withdrawing Groups
Modifying the electronic properties of the this compound core is crucial for tuning its optical and electrochemical characteristics for applications such as organic electronics and sensors. This is achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoxaline or phenyl moieties.
Strategies for incorporating these functional groups generally involve two main pathways:
Pre-functionalization of Precursors: This involves using a substituted o-phenylenediamine or a substituted benzil derivative in the initial condensation reaction. For example, using a 4,5-disubstituted o-phenylenediamine allows for the introduction of functional groups onto the benzene ring of the quinoxaline core.
Post-synthesis Modification: This involves chemical transformation of a pre-existing functional group on the synthesized quinoxaline derivative. However, the most common approach is the use of functionalized starting materials.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as fluoro (F), cyano (CN), or trifluoromethyl (CF3), lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for creating electron-accepting materials. beilstein-journals.org For instance, 6,7-difluoro-2,3-di-substituted quinoxalines have been synthesized and used as acceptor units in conjugated polymers for organic photovoltaics (OPVs). beilstein-journals.orgkoreascience.kr The synthesis of quinoxaline derivatives bearing CN groups has also been shown to effectively enhance electron injection and transport properties in polymers. beilstein-journals.org The general synthetic approach often involves the condensation of a fluorine-substituted o-phenylenediamine with a diketone. koreascience.kr
Electron-Donating Groups (EDGs): The incorporation of EDGs, such as alkoxy (OR) or amino (NR2) groups, raises the HOMO energy level. This "push-pull" architecture, where an electron-donating part of the molecule is linked to an electron-accepting part (the quinoxaline core), can lead to materials with significant intramolecular charge transfer (ICT), resulting in unique photophysical properties like large Stokes shifts and solvatochromism. nih.gov For example, push-pull derivatives have been synthesized by linking donor moieties to a quinoxaline acceptor through a biphenylene (B1199973) linker. nih.gov
The table below summarizes examples of functionalized quinoxaline derivatives and the synthetic approaches.
| Functional Group Type | Example Group(s) | Synthetic Strategy | Precursor Example | Reference |
| Electron-Withdrawing | Fluoro (-F) | Condensation with substituted o-phenylenediamine | 4,5-Difluoro-o-phenylenediamine | koreascience.kr |
| Electron-Withdrawing | Cyano (-CN) | Condensation with substituted o-phenylenediamine | 4,5-Dicyano-o-phenylenediamine | beilstein-journals.org |
| Electron-Withdrawing | Trifluoromethyl (-CF3) | Condensation with substituted o-phenylenediamine | 6-(Trifluoromethyl)-o-phenylenediamine | nih.gov |
| Electron-Donating | Alkoxy (-OR) | Suzuki coupling with alkoxy-substituted boronic acids | N/A (Post-functionalization) | nih.gov |
| Electron-Donating | Amino (-NR2) | Suzuki coupling with amine-substituted boronic acids | N/A (Post-functionalization) | nih.gov |
Strategies for Macrocyclic Formation
The rigid structure of the quinoxaline unit makes it an excellent component for the construction of precisely defined macrocycles and molecular cages. These structures are of interest for host-guest chemistry, molecular recognition, and as materials with unique optoelectronic properties. researchgate.netnih.gov The bromo-functional groups on this compound are key for enabling cyclization reactions.
A primary strategy for forming fully conjugated quinoxaline-based macrocycles is the Ni(0)-mediated Yamamoto-type diaryl homocoupling . researchgate.net This reaction uses a nickel(0) complex, often Ni(COD)2, to facilitate the intramolecular coupling of the aryl bromide functionalities of precursor molecules. This method has been successfully used to synthesize cyclotrimers and cyclotetramers from 2,3-bis(4'-bromophenyl)quinoxaline precursors. researchgate.net The reaction typically results in a mixture of different-sized macrocycles, which can then be separated.
Another significant strategy involves the synthesis of crown and thiacrown ethers . This is achieved by first synthesizing a quinoxaline derivative bearing hydroxyl or mercapto groups, such as 2,3-bis(4-hydroxyphenyl)quinoxaline or 2,3-bis(4-mercaptophenyl)quinoxaline. These di-functional monomers are then reacted with di-functional alkylating agents, like diethylene or triethylene glycol ditosylate, in a cyclization reaction to form the macrocyclic ether structures. researchgate.net
The table below outlines these macrocyclization strategies.
| Macrocycle Type | Synthetic Strategy | Precursor | Key Reagent | Products | Reference |
| Conjugated Oligophenylene | Yamamoto Homocoupling | 2,3-Bis(4'-bromophenyl)quinoxaline | Ni(0) complex (e.g., Ni(COD)2) | Cyclotrimers, Cyclotetramers | researchgate.net |
| Crown Ether | Williamson Ether Synthesis | 2,3-Bis(4-hydroxyphenyl)quinoxaline | Diethylene glycol ditosylate | Quinoxaline-containing crown ether | researchgate.net |
| Thiacrown Ether | Nucleophilic Substitution | 2,3-Bis(4-mercaptophenyl)quinoxaline | Diethylene glycol ditosylate | Quinoxaline-containing thiacrown ether | researchgate.net |
Synthesis of Polymeric Systems Incorporating the Quinoxaline Moiety
The ability to incorporate the this compound unit into polymeric chains has led to the development of advanced materials, particularly conjugated polymers for organic electronics. rsc.org The electron-deficient nature of the quinoxaline ring makes it an excellent "acceptor" unit in donor-acceptor (D-A) copolymers, which are widely used in bulk heterojunction polymer solar cells (PSCs). beilstein-journals.orgrsc.org
The synthesis of these polymers typically relies on transition metal-catalyzed cross-coupling reactions, where this compound (or a functionalized derivative) serves as a key monomer. The two bromine atoms allow it to act as a difunctional building block that can be polymerized with a difunctional "donor" co-monomer.
Common polymerization methods include:
Suzuki Coupling: This involves the reaction of the dibromo-quinoxaline monomer with a co-monomer bearing two boronic acid or boronic ester groups, catalyzed by a palladium complex.
Stille Coupling: This method pairs the dibromo-quinoxaline monomer with a co-monomer containing two organotin groups, also catalyzed by palladium.
These methods have been used to create a wide variety of D-A copolymers where the quinoxaline unit is alternated with electron-rich units like benzodithiophene. koreascience.krrsc.org By carefully selecting the donor co-monomer and any functional groups on the quinoxaline ring (such as fluoro groups), the polymer's solubility, absorption spectrum, and energy levels can be finely tuned to optimize device performance. koreascience.krrsc.org Quinoxaline-based polymers have achieved power conversion efficiencies exceeding 11% in PSCs, demonstrating their significant potential. rsc.org
Beyond solar cells, quinoxaline-based systems are also explored as photoinitiators for polymerization. mdpi.com In this context, the quinoxaline derivative acts as a photosensitizer that, upon light absorption, initiates the polymerization of a liquid monomer resin. mdpi.com
The following table details examples of polymeric systems derived from quinoxaline monomers.
| Polymer Type | Polymerization Method | Quinoxaline Monomer | Co-monomer Example | Application | Reference |
| D-A Copolymer | Suzuki Coupling | 6,7-Difluoro-2,3-dihexyl-5,8-bis(4-bromophenyl)quinoxaline | 4,8-Bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diboronic acid pinacol (B44631) ester | Polymer Solar Cells | koreascience.kr |
| D-A Copolymer | Stille Coupling | This compound derivative | Distannylated donor monomer | Organic Electronics | rsc.org |
| PVC-Membrane Electrode | Electropolymerization | 2,3-Di(2-pyrrolyl)-5-nitroquinoxaline | N/A | Cationic Sensors | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2,3 Bis 4 Bromophenyl Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and environment of each atom can be determined.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum of 2,3-Bis(4-bromophenyl)quinoxaline provides key information about the arrangement of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring system appear in the downfield region, generally between 7.80 and 8.18 ppm. researchgate.net The protons on the two 4-bromophenyl rings resonate in a slightly more upfield region, typically observed between 7.42 and 7.52 ppm. researchgate.net
The specific chemical shifts and multiplicities of the quinoxaline protons are influenced by their position relative to the nitrogen atoms and the phenyl substituents. Similarly, the protons on the bromophenyl groups exhibit distinct signals based on their proximity to the bromine atom and the quinoxaline core.
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Quinoxaline Ring Protons | 7.80 - 8.18 | researchgate.net |
| 4-Bromophenyl Ring Protons | 7.42 - 7.52 | researchgate.net |
¹³C NMR Spectroscopic Analysis
Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom in this compound. The carbon atoms of the quinoxaline core and the bromophenyl rings resonate at characteristic chemical shifts.
The carbons of the quinoxaline ring itself are typically found in the range of approximately 129 to 142 ppm. The carbons directly bonded to the nitrogen atoms (C2 and C3) are significantly deshielded and appear further downfield, often around 153 ppm, due to the electron-withdrawing effect of the nitrogen atoms. The carbon atoms in the 4-bromophenyl rings exhibit signals that are influenced by the bromine substituent. The carbon atom directly bonded to the bromine (C-Br) typically appears around 123 ppm, while the other aromatic carbons of the phenyl rings show signals in the region of 129 to 138 ppm.
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Quinoxaline Ring Carbons | ~129 - 142 | researchgate.net |
| Quinoxaline C2/C3 | ~153 | |
| 4-Bromophenyl Ring Carbons | ~129 - 138 | |
| Carbon bonded to Bromine (C-Br) | ~123 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of the bonds within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key vibrational frequencies include:
C=N Stretching: A characteristic band for the C=N bonds within the quinoxaline ring is typically observed in the region of 1620-1550 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings (both the quinoxaline and bromophenyl moieties) give rise to several bands in the 1600-1450 cm⁻¹ region.
C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the aromatic rings are typically found above 3000 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, appear in the 900-675 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | >3000 | |
| C=N Stretch | 1620 - 1550 | |
| Aromatic C=C Stretch | 1600 - 1450 | |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | |
| C-Br Stretch | 600 - 500 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching vibrations of the aromatic rings and the C-Br bonds often produce strong and well-defined Raman signals. The combination of both FTIR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural features of a compound through its fragmentation pattern. For this compound (C₂₀H₁₂Br₂N₂), the calculated molecular weight is approximately 440.13 g/mol . chemicalbook.comnih.gov
Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M+). Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion region will show three peaks: one for the ion containing two ⁷⁹Br atoms (M+), one for the ion with one ⁷⁹Br and one ⁸¹Br atom (M+2), and one for the ion with two ⁸¹Br atoms (M+4), with relative intensities of approximately 1:2:1.
The fragmentation of this compound under electron impact ionization would likely involve the cleavage of the C-Br bonds and fragmentation of the quinoxaline core and the phenyl rings. chemguide.co.uklibretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules and the formation of stable carbocations. chemguide.co.ukmiamioh.edu The fragmentation pattern provides valuable information for confirming the structure of the molecule.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
| Chemical Formula | C₂₀H₁₂Br₂N₂ |
| Molecular Weight | ~440.13 g/mol |
| Exact Mass | 437.93672 Da |
| Isotopic Signature | Presence of M+, M+2, and M+4 peaks due to bromine isotopes |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The UV-Vis absorption spectrum of this compound, like other quinoxaline derivatives, is expected to show distinct absorption bands corresponding to different electronic transitions. scholaris.ca
Typically, the spectrum exhibits two main absorption regions. scholaris.ca The bands at shorter wavelengths (around 250-300 nm) are generally attributed to π-π* transitions within the aromatic rings (phenyl and quinoxaline systems). scholaris.calibretexts.org The absorption band at longer wavelengths (around 350-400 nm) is likely due to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. scholaris.calibretexts.org The extended conjugation between the phenyl rings and the quinoxaline core influences the energy of these transitions and, consequently, the position of the absorption maxima (λₘₐₓ).
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π-π | 250-300 |
| n-π | 350-400 |
Note: The exact absorption maxima can vary depending on the solvent and concentration.
Time-Resolved Fluorescence Spectroscopy for Photophysical Dynamics
Time-resolved fluorescence spectroscopy is employed to study the excited-state dynamics of a molecule, such as its fluorescence lifetime. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state through various pathways, including the emission of a photon (fluorescence).
For this compound, the fluorescence properties are influenced by the nature of its lowest excited state. The presence of bromine atoms, which are heavy atoms, can enhance intersystem crossing from the singlet excited state to the triplet excited state. This process can quench fluorescence and lead to phosphorescence. The fluorescence lifetime (τ) is a measure of how long the molecule stays in the excited state before emitting a photon. The study of the fluorescence decay provides information on the rates of radiative and non-radiative decay processes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Data not consistently available | |
| Space Group | Data not consistently available | |
| a (Å) | Data not consistently available | |
| b (Å) | Data not consistently available | |
| c (Å) | Data not consistently available | |
| α (°) | Data not consistently available | |
| β (°) | Data not consistently available | |
| γ (°) | Data not consistently available | |
| Volume (ų) | Data not consistently available | |
| Z | Data not consistently available |
Note: Specific crystallographic parameters can vary slightly between different reported structures.
Dihedral Angle Analysis and Molecular Conformation in Crystalline State
The conformation of the molecule in the crystal is defined by the dihedral angles between the planes of the quinoxaline ring system and the two 4-bromophenyl substituents. In one study, the dihedral angle between the two bromophenyl rings was found to be 34.89(1)°. researchgate.net The dihedral angles between the quinoxaline system and the bromophenyl rings were reported as 57.23(1)° and 36.75(1)°. researchgate.net These angles indicate a non-coplanar arrangement of the phenyl rings with respect to the quinoxaline core, which is a common feature for such substituted systems to minimize steric hindrance.
Crystal Packing Interactions and Supramolecular Organization
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the crystal packing is primarily stabilized by van der Waals forces. researchgate.net The specific arrangement of the molecules in the solid state can also be influenced by other weak interactions, such as π-π stacking or halogen bonding, though van der Waals forces are noted as the primary stabilizing factor. researchgate.net These interactions collectively determine the supramolecular architecture of the compound in the solid state.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox behavior of chemical species. For quinoxaline derivatives, this method provides critical insights into their electronic structure and potential applications in materials science.
Redox Potentials and Energy Level Determination
The redox potentials of a molecule are fundamental parameters that dictate its ability to accept or donate electrons. In the context of quinoxaline derivatives, these potentials are influenced by the nature and position of substituent groups on the quinoxaline core and its phenyl appendages. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The energy levels of the frontier molecular orbitals (HOMO and LUMO) can be correlated with the redox potentials obtained from cyclic voltammetry. Specifically, the oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. This relationship is instrumental in designing molecules with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Electron Affinity and Ionization Potential Correlations
Electron affinity (EA) and ionization potential (IP) are intrinsic electronic properties of a molecule that are directly related to the energies of its frontier molecular orbitals. The ionization potential is the energy required to remove an electron from the HOMO, while the electron affinity is the energy released when an electron is added to the LUMO.
For the unsubstituted quinoxaline molecule, the ionization energy has been experimentally determined to be approximately 9.01 ± 0.01 eV. nist.gov The electron affinity has also been measured, providing key data points for understanding the fundamental electronic structure of the quinoxaline core. nist.gov
A direct correlation has been observed between the reduction potentials of substituted quinoxalines and their electron affinities. abechem.com This correlation underscores the principle that a molecule's ease of reduction, an electrochemical property, is a direct manifestation of its intrinsic ability to accept an electron. Computational studies on various organic molecules have shown that DFT methods can provide reliable estimates of IP and EA, which are often in good agreement with experimental values. These calculated values are essential for understanding structure-property relationships and for the rational design of new functional materials.
While specific experimental values for the ionization potential and electron affinity of this compound are not detailed in the available literature, the established correlations and computational methodologies provide a framework for their estimation and understanding within the broader context of quinoxaline chemistry.
Computational and Theoretical Investigations of 2,3 Bis 4 Bromophenyl Quinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,3-Bis(4-bromophenyl)quinoxaline, DFT calculations are instrumental in elucidating its fundamental electronic properties.
The initial step in computational analysis involves the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms. For this compound, the optimized structure is non-planar. The two 4-bromophenyl rings are twisted relative to the central quinoxaline (B1680401) ring system. Experimental data from X-ray crystallography confirms this twisted conformation. The dihedral angles, which measure the angle between the planes of the rings, are significant. In a related compound, 2,3-Bis(4-chlorophenyl)quinoxaline, the dihedral angles between the two benzene (B151609) rings and the quinoxaline system are 57.3° and 35.0°, respectively. researchgate.net This twisting is a common feature in 2,3-diarylquinoxalines and has a substantial impact on the molecule's electronic and photophysical properties by disrupting π-conjugation across the entire structure.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic behavior. The energy difference between these orbitals dictates the molecule's reactivity and its optical and electronic properties. researchgate.net In many 2,3-diarylquinoxaline derivatives, the HOMO is typically localized on the electron-rich aryl substituents, while the LUMO is centered on the electron-accepting quinoxaline core. mdpi.com This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system. For this compound, the bromophenyl groups act as the donor component and the quinoxaline moiety serves as the acceptor. This arrangement is fundamental to its potential use in optoelectronic applications.
Computational studies on similar quinoxaline derivatives provide insight into the expected energy levels for this compound. The specific energies of the HOMO and LUMO levels determine the molecule's potential as an electron or hole transport material. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Method/Basis Set |
|---|---|---|---|
| 2,3-Diphenylquinoxaline (B159395) Derivative 6 | -5.60 | -3.04 | DFT/B3LYP |
| 2,3-Diphenylquinoxaline Derivative 7 | -5.83 | -3.16 | DFT/B3LYP |
| Generic Quinoxaline Derivative | -5.20 to -5.80 | -1.65 to -2.25 | DFT/B3LYP/6-311G* |
The energy difference between the HOMO and LUMO levels is known as the energy band gap (ΔE). This value, predicted by DFT calculations, is a key indicator of a molecule's electronic stability and the energy required to excite an electron from the ground state to the first excited state. researchgate.net A smaller band gap generally implies that the molecule can be excited by lower-energy light. The primary electronic transition in molecules like this compound is the HOMO → LUMO transition, which corresponds to a π-π* transition. Given the donor-acceptor nature, this transition also has significant intramolecular charge transfer (ICT) character, where electron density moves from the bromophenyl rings to the quinoxaline core upon excitation. beilstein-journals.org The calculated band gap for various 2,3-diphenylquinoxaline derivatives typically falls in the range of 2.5 to 4.0 eV, depending on the specific substituents and computational method used. mdpi.comresearchgate.net
| Compound | Energy Gap (ΔE) (eV) | Predicted Transition |
|---|---|---|
| 2,3-Diphenylquinoxaline Derivative 6 | 2.56 | HOMO → LUMO |
| 2,3-Diphenylquinoxaline Derivative 7 | 2.67 | HOMO → LUMO |
| Generic Quinoxaline Derivative | 4.9266 | HOMO → LUMO |
Visual representations of the molecular orbitals clearly illustrate the charge separation in this compound. DFT software can generate plots of the HOMO and LUMO. For this molecule, the HOMO plot would show the electron density concentrated on the two 4-bromophenyl rings. Conversely, the LUMO plot would depict the electron density localized primarily on the central quinoxaline heterocyclic system. mdpi.com
Another useful visualization is the Molecular Electrostatic Potential (MEP) map. This map shows the charge distribution on the molecule's surface. For this compound, the MEP would indicate electron-rich regions (negative potential) around the nitrogen atoms of the quinoxaline ring and electron-deficient regions (positive potential) around the hydrogen atoms. Such maps are valuable for understanding intermolecular interactions and the molecule's reactivity sites.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govnih.gov This method is an extension of DFT that can predict properties related to light absorption and emission. beilstein-journals.org TD-DFT calculations allow for the simulation of the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths). nih.gov
For 2,3-diarylquinoxalines, the low-energy absorption bands observed in their spectra are typically assigned to the HOMO-LUMO transition with significant intramolecular charge transfer (ICT) character. beilstein-journals.org TD-DFT can confirm the nature of these transitions and predict how they would be affected by different solvents, a phenomenon known as solvatochromism. rsc.org These calculations are crucial for designing materials for applications in fields like organic light-emitting diodes (OLEDs) and sensors, where understanding and controlling the excited state behavior is paramount. rsc.org
In Silico Modeling for Structure-Property Relationships
For this compound, in silico studies can predict how changing the substituent on the phenyl rings (e.g., replacing bromine with chlorine, fluorine, or an electron-donating group) would alter the HOMO-LUMO energies, the band gap, and the absorption and emission wavelengths. For instance, replacing the bromine atoms with stronger electron-donating groups would be expected to raise the HOMO energy level, leading to a smaller band gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, adding stronger electron-withdrawing groups would likely lower both HOMO and LUMO energies and potentially blue-shift the spectrum. This predictive capability allows for the rational design of new quinoxaline-based materials with tailored properties for specific technological applications, reducing the need for extensive and time-consuming experimental synthesis and characterization. nih.gov
Advanced Applications and Research Frontiers of 2,3 Bis 4 Bromophenyl Quinoxaline in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications
Role as Electron-Transport Layer Materials
Quinoxaline (B1680401) derivatives, including those structurally related to 2,3-Bis(4-bromophenyl)quinoxaline, are widely investigated as materials for electron-transport layers (ETLs) in OLEDs. researchgate.net The primary role of an ETL is to efficiently accept electrons from the cathode and transport them to the emissive layer, while simultaneously blocking the passage of holes from the emissive layer to the cathode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination, leading to improved device efficiency.
The electron-deficient nature of the quinoxaline core in this compound contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is a desirable characteristic for an ETL material as it can reduce the energy barrier for electron injection from common cathode materials like aluminum or calcium. While specific electron mobility data for this compound is not extensively reported in peer-reviewed literature, theoretical studies and experimental data on analogous quinoxaline-based materials suggest that the rigid aromatic structure is conducive to efficient electron transport through hopping mechanisms. rsc.org
A patent for an organic light-emitting diode device has disclosed the use of a derivative of this compound as the material for the electron transporting layer. unibo.it This highlights the industrial interest in this class of compounds for creating more efficient and stable OLEDs.
Development of Emitters with Tunable Emission Profiles
The structure of this compound also allows for its use as a core component in the design of novel light-emitting materials. The emission color of an organic emitter is determined by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and LUMO levels. By chemically modifying the core structure, the emission profile can be precisely tuned.
Research on similar quinoxaline derivatives has demonstrated that the introduction of different substituent groups can significantly alter the photophysical properties of the molecule. For instance, the strategic placement of electron-donating or electron-withdrawing groups on the phenyl rings or the quinoxaline core can modulate the HOMO and LUMO energy levels, leading to a shift in the emission wavelength. While specific studies on the tunable emission of this compound are limited, the presence of bromine atoms offers a reactive site for further chemical functionalization through cross-coupling reactions, opening up possibilities for creating a wide range of emitters.
A study on a series of quinoxaline-based compounds demonstrated that deep blue light emission can be achieved, with one derivative exhibiting an electroluminescence peak at 428 nm. nih.gov This indicates the potential of the quinoxaline core to serve as a foundation for blue emitters, which are crucial for full-color displays and white lighting applications.
Influence of Substituents on Electroluminescent Properties
The bromine substituents on the phenyl rings of this compound play a crucial role in defining its electroluminescent properties and its potential for further modification. These halogen atoms are known to influence the electronic properties of the molecule through both inductive and resonance effects.
Furthermore, the bromine atoms act as versatile synthetic handles, allowing for the straightforward introduction of various functional groups via well-established chemical reactions like Suzuki or Buchwald-Hartwig cross-coupling. This synthetic accessibility is a significant advantage, as it enables the systematic tuning of the molecule's properties. For example, attaching strong electron-donating groups could shift the emission towards longer wavelengths (red-shift), while introducing bulky substituents could disrupt intermolecular packing and potentially enhance emission efficiency by reducing aggregation-caused quenching.
Organic Photovoltaic Devices (OPVs) and Organic Solar Cells
The same electronic characteristics that make this compound attractive for OLEDs also underpin its potential in the field of organic photovoltaics. The ability to function as either an electron acceptor or a building block for donor materials makes it a versatile component for OPV active layers.
Utilization as Donor or Acceptor Units
In the context of bulk heterojunction OPVs, the active layer consists of a blend of an electron donor and an electron acceptor material. The electron-deficient quinoxaline core suggests that this compound and its derivatives could function as effective electron acceptors. researchgate.net Upon absorption of light, the donor material generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. The energy level alignment between the donor and acceptor materials drives the dissociation of the exciton, with the electron being transferred to the acceptor and the hole remaining on the donor.
While direct application of this compound as a primary acceptor in a high-efficiency OPV has not been extensively documented in the literature, the development of quinoxaline-based non-fullerene acceptors is a very active area of research. nih.gov These materials offer potential advantages over traditional fullerene acceptors, such as tunable energy levels and broader absorption spectra. The fundamental structure of this compound provides a blueprint for the design of such novel acceptors.
Conversely, by attaching strong electron-donating moieties to the this compound core, it is conceivable to design donor materials where the quinoxaline unit acts as an electron-accepting building block within a larger donor-acceptor-donor (D-A-D) type architecture.
| Property | Value/Description | Significance in OPVs |
| Core Structure | Electron-deficient quinoxaline | Potential as an electron acceptor or part of a donor-acceptor polymer. |
| Substituents | Bromophenyl groups | Allows for further functionalization to tune electronic properties and morphology. |
| Potential Role | Non-fullerene acceptor; Building block for donor polymers | Offers pathways to enhance light absorption and charge separation. |
Charge Transport Mechanisms in Organic Semiconductors
Efficient charge transport within the donor and acceptor phases of an OPV is critical for achieving high power conversion efficiencies. After the initial charge separation at the interface, the free electrons and holes must travel through the acceptor and donor materials, respectively, to be collected at the electrodes.
In organic semiconductors like this compound, charge transport typically occurs via a hopping mechanism. This process involves the movement of a charge carrier from one localized state (a molecule) to an adjacent one. The rate of hopping is influenced by several factors, including the electronic coupling between adjacent molecules (which is dependent on their distance and relative orientation) and the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge).
Development of Advanced Dyes and Pigments Based on Quinoxaline Chromophores
Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that have found applications as intermediates in organic synthesis and as foundational structures in the field of dyes. researchgate.netnih.gov The inherent chromophoric nature of the quinoxaline ring system, which can be readily modified, makes it an attractive core for the design of advanced dyes and pigments with tailored properties for specific technological applications. nih.gov
The modification of the basic quinoxaline structure significantly influences its absorption and emission characteristics. For instance, while unsubstituted quinoxaline absorbs in the UV region (around 314 nm), the strategic addition of substituent groups leads to a bathochromic shift, moving the absorption into the visible light spectrum. mdpi.com This tunability is crucial for applications such as visible light photoinitiators. mdpi.com Research into quinoline (B57606) and quinoxaline-based dyes has demonstrated their potential as effective chromophores in two-component photoinitiating systems, capable of forming long-lived triplet states essential for initiating polymerization reactions upon exposure to light sources like dental lamps. mdpi.com
In the realm of organic electronics, quinoxaline-based dyes are integral to the development of electroluminescent materials. acs.org By incorporating chromophores into both the quinoxaline and triarylamine units of a molecule, researchers can investigate the influence of these modifications on photophysical and thermal properties. acs.org For example, push-pull systems, where electron-donating and electron-accepting moieties are linked through a π-conjugated bridge, are a key design strategy. Quinoxaline often serves as the electron-accepting part of these chromophores. nih.gov The resulting materials have applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). acs.orgrsc.org In DSSCs, D–A–π–A featured organic dyes incorporating a diphenylquinoxaline unit have shown great potential for anti-aggregation and broadening the spectral response. rsc.org
The thermal stability of these chromophores is a critical factor for their practical use in devices. Studies on quinoxaline-based chromophores have shown high thermal stability, with decomposition temperatures (Td, at 5% mass loss) often exceeding 259 °C. nih.gov
| Compound Type | Application | Key Property | Research Finding |
| Quinoxaline Derivatives | Visible Light Photoinitiators | Long-lived triplet state | Effective in two-component systems with co-initiators for photopolymerization. mdpi.com |
| Chromophore-Labeled Quinoxalines | Electroluminescent Materials (OLEDs) | Tunable photophysical properties | Emission color can be controlled (e.g., green emission) by modifying substituents. acs.org |
| D–A–π–A Quinoxaline Dyes | Dye-Sensitized Solar Cells (DSSCs) | Broad spectral response, anti-aggregation | Diphenylquinoxaline units show significant potential in enhancing solar cell efficiency. rsc.org |
| Push-Pull Quinoxaline Chromophores | Nonlinear Optics (NLO) | High thermal stability (Td > 259 °C) | Suitable for the development of robust organic polymer materials for photonic applications. nih.gov |
Host-Guest Chemistry Applications in Materials Design
The rigid and well-defined structure of quinoxaline derivatives makes them excellent candidates for constructing molecular hosts in host-guest chemistry. Specifically, polycyclic frameworks incorporating syn-facial quinoxaline sidewalls have been synthesized to act as "molecular tweezers" for binding electron-rich guest molecules. nih.govnih.gov These tweezer-like molecules possess a distinct cleft that can accommodate guest compounds through non-covalent interactions. nih.gov
A notable example involves fluorinated syn-bis-quinoxaline scaffolds derived from a cyclooctadiene tether. nih.gov The synthesis of these complex structures involves a multi-step process, including a twofold Diels-Alder reaction, oxidation, and subsequent condensation with o-phenylenediamine (B120857) derivatives. nih.gov The crystal structure of these molecular tweezers reveals key features essential for host-guest chemistry, such as the inclusion of a solvent molecule within the molecular cleft and the self-association of the tweezer molecules themselves. nih.govresearchgate.net
The binding affinity and dynamics of these host-guest systems can be studied using techniques like NMR spectroscopy. For instance, host-guest NMR studies of a cyclooctadiene-derived scaffold in solution have demonstrated chemical exchange between the unbound and bound state of an electron-rich guest, N,N,N′,N′-tetramethyl-p-phenylenediamine. nih.govresearchgate.net Titration experiments show a clear shift in the NMR signals of the host molecule upon the addition of the guest, confirming the interaction. nih.gov The design of the tweezer, including the degree of fluorination and the size of the binding cleft, can be systematically varied to tune the binding properties. nih.gov
The table below summarizes crystallographic data for a fluorinated bis-quinoxaline molecular tweezer and a related non-fluorinated compound, illustrating the structural parameters that define the binding pocket.
| Compound | Crystal System | Space Group | d1 [Å]a | d2 [Å]a | Bite Angle [°]b |
| Fluorinated Tweezer (16c) | monoclinic | P21/n | 8.144 | 10.004 | 46.68 |
| Non-fluorinated Tweezer (4a) | monoclinic | P21/c | 7.907 | 9.641 | 45.03 |
| Data sourced from Etzkorn, M., et al. (2010). nih.gov | |||||
| a Centroid-centroid distances between the quinoxaline sidewalls. | |||||
| b Angle between the two quinoxaline sidewalls. |
These findings highlight the potential of using this compound and its derivatives as building blocks for creating sophisticated supramolecular architectures with tailored recognition and binding capabilities for applications in sensing, catalysis, and materials assembly.
Charge Mobility Characterization in Solid-State Materials
Quinoxaline derivatives are increasingly recognized for their potential as electron-transporting materials (ETMs) in the field of organic electronics. beilstein-journals.org Their inherent electron-accepting nature, coupled with structural versatility, allows for the fine-tuning of their electronic properties to optimize performance in devices like organic solar cells and organic light-emitting diodes. beilstein-journals.org The movement of charge carriers through these materials is a critical parameter that dictates device efficiency and is influenced by factors such as molecular packing, electronic coupling between molecules, and energy levels (HOMO/LUMO). beilstein-journals.org
The compound this compound serves as a foundational structure for building more complex systems with enhanced charge transport characteristics. The phenyl groups can influence the molecular conformation, while the quinoxaline core acts as the electron-deficient unit facilitating electron transport. The bromine atoms offer synthetic handles for creating larger, more complex polymeric or dendritic structures. researchgate.net
Research on quinoxaline-based polymers has demonstrated their promise. For example, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) has achieved remarkable power conversion efficiencies in polymer solar cells, highlighting the effectiveness of the quinoxaline moiety in facilitating charge transport. beilstein-journals.org The performance of such materials is often limited by factors like molecular aggregation, which can impede efficient charge movement. Strategies to overcome these limitations include designing twisted molecular structures to control aggregation and improve charge transport properties in all-polymer solar cells. beilstein-journals.org
While specific charge mobility values for crystalline this compound are not extensively reported in the reviewed literature, the properties of related derivatives provide insight into its potential. The dihedral angles between the phenyl rings and the central quinoxaline system, as determined by X-ray crystallography, are crucial. researchgate.net For this compound, the dihedral angle between the two benzene (B151609) rings is 34.89 (1)°, and the angles with the quinoxaline mean plane are 57.23 (1)° and 36.75 (1)°. researchgate.net This non-planar conformation can influence the solid-state packing and, consequently, the intermolecular electronic coupling that governs charge mobility.
| Material Class | Key Structural Feature | Application Area | Impact on Charge Transport |
| Quinoxaline Polymers (e.g., PTQ10) | Alternating donor-acceptor units | Polymer Solar Cells | High power conversion efficiencies due to efficient electron transport. beilstein-journals.org |
| Twisted Quinoxaline Copolymers | Controlled molecular aggregation | All-Polymer Solar Cells | Reduced aggregation enhances charge transport properties. beilstein-journals.org |
| Quinoxaline-based Sensitizers | Planar backbone | Dye-Sensitized Solar Cells | Planar structures can lead to efficient charge transport and well-matched energy levels. beilstein-journals.org |
The ongoing research in this area focuses on designing new quinoxaline derivatives and understanding the structure-property relationships that govern charge transport. This knowledge is essential for the rational design of next-generation organic electronic materials based on the this compound framework.
Exploration of 2,3 Bis 4 Bromophenyl Quinoxaline in Advanced Sensing Technologies
Design Principles for Quinoxaline-Based Chemosensors
The design of chemosensors based on quinoxaline (B1680401), such as derivatives of 2,3-Bis(4-bromophenyl)quinoxaline, often relies on the creation of a conjugated donor-acceptor (D-A) or "push-pull" system. nih.govmdpi.com In this architecture, the electron-deficient quinoxaline ring acts as the electron acceptor and signaling core. researchgate.net This core is then chemically modified by attaching electron-donating groups and specific analyte recognition sites. researchgate.netresearchgate.net
The key principle is that the interaction between the recognition site and the target analyte modulates the electronic structure of the entire molecule. This modulation alters the intramolecular charge transfer (ICT) characteristics, leading to a measurable change in the sensor's absorption or fluorescence properties. nih.govrsc.org For instance, the synthesis of a novel acid-responsive probe, Q1 (2-((2,3-bis(4-bromophenyl)quinoxalin-6-yl)(phenyl)methylene)malononitrile), was achieved by first preparing (2,3-bis(4-bromophenyl)quinoxalin-6-yl)(phenyl)methanone from 1,2-bis(4-bromophenyl)ethane-1,2-dione, demonstrating a practical application of this design strategy. nih.gov The strategic selection and placement of these functional groups are crucial for achieving high sensitivity and selectivity for the target analyte. researchgate.net
Colorimetric Sensing Mechanisms and Proton-Triggered Responses
Colorimetric sensors provide a direct visual indication of an analyte's presence, often through a distinct color change. Quinoxaline derivatives are particularly effective as proton sensors, responding to changes in pH. rsc.org
A notable example is the quinoxaline-based probe Q1, which demonstrates a clear colorimetric response to acid. nih.gov In a neutral solution of dichloromethane, Q1 is colorless. Upon the addition of trifluoroacetic acid (TFA), the nitrogen atoms on the quinoxaline ring become protonated. This event alters the electronic distribution within the molecule, causing the solution to turn yellow. nih.gov This protonation leads to the appearance of new absorption peaks in its UV-Vis spectrum. nih.gov The process is reversible; adding a base like triethylamine (B128534) (TEA) deprotonates the molecule and restores its colorless state. nih.gov This reversible protonation and deprotonation cycle makes these compounds effective as reusable pH indicators. nih.gov
| Compound | Analyte | Solvent | Initial Color | Final Color (Post-Analyte) | Spectral Change (UV-Vis) |
| Q1 | Trifluoroacetic Acid (TFA) | Dichloromethane | Colorless | Yellow | Appearance of new peaks at 284 nm and 434 nm |
Table 1: Colorimetric response of a this compound derivative to acid. nih.gov
Fluorometric Sensing and Emission Changes
In addition to color changes, analyte binding can induce significant alterations in the fluorescence properties of quinoxaline-based sensors. These fluorometric, or fluorescent, sensors can offer higher sensitivity compared to their colorimetric counterparts.
The protonation of the quinoxaline derivative Q1 not only causes a color change but also triggers a distinct fluorometric response. nih.gov Under UV light (365 nm), a solution of Q1 initially exhibits blue fluorescence. After the addition of TFA, the emission color shifts dramatically to fern green. nih.gov This change is caused by the appearance of a new emission peak at a higher wavelength (515 nm), a phenomenon known as a red-shift. nih.gov Theoretical calculations show that protonation increases the electron-accepting ability of the quinoxaline unit and narrows the HOMO-LUMO energy gap, leading to the observed red-shifted emission. nih.gov Like the colorimetric response, this fluorescence switching is fully reversible upon the addition of a base, allowing the emission to shift back from green to blue. nih.gov This capability was leveraged to create a paper strip test for the convenient, real-world detection of acid and base vapors. nih.gov
| Compound | Analyte | Solvent | Initial Fluorescence (365 nm UV) | Final Fluorescence (Post-Analyte) | Emission Spectrum Change |
| Q1 | Trifluoroacetic Acid (TFA) | Dichloromethane | Blue | Fern Green | Appearance of new emission peak at 515 nm |
Table 2: Fluorometric response of a this compound derivative to acid. nih.gov
Anion and Cation Sensing Applications
The versatile quinoxaline framework can be adapted to detect a wide range of ions beyond protons. By incorporating specific recognition elements, such as sulfonamides, amides, or other hydrogen-bonding groups, sensors based on the this compound scaffold can be designed for the selective detection of various anions and cations. researchgate.netfigshare.com
The sensing mechanism for anions often involves either hydrogen bonding or deprotonation of N-H protons on the recognition moiety. figshare.com For example, quinoxalinebis(sulfonamide) receptors have been synthesized to recognize anions like fluoride (B91410) (F-), acetate (B1210297) (OAc-), and cyanide (CN-). figshare.com The binding of these anions disrupts the sensor's electronic structure, resulting in a visible colorimetric or luminescent response. The acidity of the N-H protons can be tuned by modifying the quinoxaline core or by coordinating it to a metal center, which enhances the sensitivity towards anions. figshare.com Similarly, functionalization with appropriate chelating groups enables the detection of metal cations. nanobioletters.com
| Sensor Type | Functional Group | Target Analytes | Sensing Mechanism |
| Quinoxalinebis(sulfonamide) Receptors | Sulfonamide (-SO₂NH-) | F⁻, OAc⁻, CN⁻, H₂PO₄⁻ | Hydrogen bonding and/or deprotonation |
| Aminoquinoxaline Derivatives | Amine (-NH₂) | Metal Cations (e.g., Fe³⁺, Cu²⁺) | Chelation / Coordination |
Table 3: Examples of functionalized quinoxaline systems for ion sensing. mdpi.comfigshare.comnanobioletters.com
Mechanochromic and Dual Emission Phenomena in Quinoxaline Systems
Mechanochromism is a phenomenon where a material changes its photophysical properties, such as fluorescence color, in response to mechanical stimuli like grinding, shearing, or pressing. rsc.org This effect typically arises from a phase transition between different solid-state packing arrangements, such as a switch from a well-ordered crystalline state to a disordered amorphous state. rsc.org
While not yet specifically documented for this compound itself, this behavior is observed in other highly twisted, conjugated organic molecules. For instance, certain tetraaryl-4H-pyran derivatives exhibit a "turn-on" fluorescence enhancement and a red-shift in emission upon grinding. rsc.org The mechanical force disrupts the crystal lattice, altering the intermolecular interactions and molecular conformations, which in turn modifies the energy of the emitted light. Given that quinoxaline derivatives often adopt highly twisted molecular conformations, the investigation of mechanochromic properties in their solid-state forms is a promising area of research. rsc.orgresearchgate.net
Dual emission can also arise in these systems, particularly through aggregation-induced emission (AIE). In dilute solutions, some molecules are non-emissive due to energy loss through intramolecular rotations. However, in aggregated states or in the solid form, these rotations are restricted, which blocks the non-radiative decay pathways and "turns on" fluorescence. rsc.org
Coordination Chemistry and Supramolecular Assemblies Involving 2,3 Bis 4 Bromophenyl Quinoxaline
Ligand Design and Metal Complex Formation
While specific studies on the complexation of 2,3-Bis(4-bromophenyl)quinoxaline are not extensively documented, the behavior of closely related quinoxaline (B1680401) derivatives provides significant insight into its potential interactions with various transition metal ions. The nitrogen atoms of the quinoxaline moiety are known to coordinate with a range of metals, leading to complexes with diverse geometries and properties.
Research on analogous ligands, such as 2,3-di-(2-pyridyl)quinoxaline (dpq), demonstrates the formation of stable complexes with first-row transition metals. isca.in For instance, dpq (B32596) forms tetrahedral complexes with Co(II) and octahedral complexes with Ni(II). isca.inrsc.org Copper(II) also readily forms complexes with dpq, adopting different structures depending on the halide co-ligands. rsc.org The coordination of these metals is confirmed through techniques like IR and UV-Vis spectroscopy. eurjchem.comresearchgate.net
Furthermore, studies involving 2-arylquinoxalines have shown that the quinoxaline unit can act as an integrated directing group in palladium-catalyzed C-H bond arylation reactions, indicating a direct interaction with the Pd(OAc)₂ catalyst. scispace.com In one study, this compound itself was used as a substrate, and the desired arylated product was isolated, confirming its interaction with the palladium catalyst. scispace.com Bimetallic complexes of 2,3-di(2-pyridyl)-quinoxaline with Fe, Co, and Zn have also been synthesized, where the quinoxaline ligand acts as a radical bridge between two metal centers, showcasing its versatile redox and coordination behavior. rsc.org
Table 1: Examples of Transition Metal Complexes with Analogous Quinoxaline-Based Ligands
| Metal Ion | Analogous Ligand | Complex Stoichiometry/Geometry | References |
|---|---|---|---|
| Co(II) | 2,3-di-(2-pyridyl)quinoxaline (dpq) | [CoCl₂(dpq)], [CoBr₂(dpq)] (Tetrahedral) | isca.inrsc.org |
| Ni(II) | 2,3-di-(2-pyridyl)quinoxaline (dpq) | [Ni₂Cl₄(dpq)(H₂O)₂], [NiBr₂(dpq)] (Octahedral) | isca.inrsc.org |
| Cu(II) | 2,3-di-(2-pyridyl)quinoxaline (dpq) | [CuCl₂(dpq)], [CuBr₂(dpq)] (Varies) | isca.inrsc.org |
| Fe(III) | 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Octahedral Chelate | eurjchem.comresearchgate.net |
| Zn(II) | 2-methyldipyrido[3,2-f:2′3′-h] quinoxaline | [Zn(Pht)(Medpq)]n (Distorted Octahedral) | isca.me |
| Pd(II) | 2,2-bis(tert-butylmethylphosphino)-quinoxaline | [PdCl₂(L)] (Square Planar) | isca.me |
| Fe, Co, Zn | 2,3-di(2-pyridyl)-quinoxaline (dpq) | (Cp*₂Co)[M₂Cl₄(dpq)] (Tetrahedral) | rsc.org |
Quinoxaline and its derivatives are key components in the design of luminescent materials, particularly when complexed with heavy transition metals like iridium(III) and platinum(II). dur.ac.ukcardiff.ac.uktandfonline.com The strong spin-orbit coupling of these d⁶ and d⁸ metals facilitates phosphorescence, allowing for the harvesting of both singlet and triplet excitons, a crucial property for applications in organic light-emitting diodes (OLEDs). dur.ac.uk
The photophysical properties of these complexes can be finely tuned through ligand design. For instance, cyclometalated Ir(III) and Pt(II) complexes based on 2-phenylquinoxaline (B188063) ligands have been extensively studied. cardiff.ac.uk The emission color, quantum yield, and lifetime of these complexes are influenced by the electronic nature of substituents on the ligands. cardiff.ac.uk While direct examples using this compound are scarce, luminescent Pt(II) complexes of quinoxaline-2,3-dithiolate have been reported, demonstrating that the quinoxaline core is an effective scaffold for luminescence. acs.org Similarly, red-emitting Iridium(III) complexes have been synthesized using ligands like 6-methoxy-2,3-bis(4-methoxyphenyl)quinoxaline, a close analogue to the title compound. isca.me The luminescence in these systems often arises from metal-to-ligand charge transfer (MLCT) states. cardiff.ac.uk
Table 2: Luminescent Properties of Selected Transition Metal Complexes with Analogous Ligands
| Metal Ion | Ligand Type | Emission Color | Application/Feature | References |
|---|---|---|---|---|
| Ir(III) | 1,3-(diquinolyl)benzene | Yellow to Red | OLEDs | dur.ac.uk |
| Pt(II) | 1,3-di(8-quinolyl)benzene | Yellow to Red | OLEDs | dur.ac.uk |
| Pt(II) | Quinoxaline-2,3-dithiolate | Luminescent | Photophysical studies | acs.org |
| Ir(III) | 6-methoxy-2,3-bis(4-methoxyphenyl)quinoxaline | Red (~650 nm) | Electroluminescence | isca.me |
| Ir(III) | 2-thienyl quinoxaline | Deep-Red | Tunable emission | cardiff.ac.uk |
Supramolecular Architectures and Self-Assembly Processes
Beyond the coordination to single metal centers, this compound is a candidate for constructing complex supramolecular systems due to its rigid structure and multiple interaction sites.
Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from organic ligands (linkers) and metal ions or clusters (nodes). The title compound is a promising linker for such architectures. The two nitrogen donors can bind to metal centers, while the peripheral bromo-substituents could either be used for post-synthetic modification or participate in halogen bonding to direct the final framework topology.
The feasibility of using quinoxaline-based linkers in MOF synthesis has been established. For example, a zinc-based coordination polymer, [Zn(Pht)(Medpq)]n, was hydrothermally synthesized using 2-methyldipyrido[3,2-f:2′3′-h] quinoxaline as one of the ligands, resulting in a one-dimensional structure with a distorted octahedral Zn(II) center. isca.me In another example, MOFs based on pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand with Cu(II), Zn(II), and Cd(II) have been synthesized, forming 3D interpenetrated networks. rsc.org These examples highlight the ability of N-heterocyclic ligands to assemble into stable, porous frameworks when combined with appropriate metal ions and co-ligands. rsc.orguniversityofgalway.ie
The geometry of 2,3-diarylquinoxalines makes them suitable for incorporation into macrocyclic hosts for molecular recognition. A notable example is the creation of "molecular tweezers" based on a syn-facial bis-quinoxaline scaffold. nih.gov In these structures, two quinoxaline units are held in a pre-organized, syn-oriented conformation, creating a molecular cleft. This cleft is capable of accommodating electron-rich guest molecules, such as N,N,N′,N′-tetramethyl-p-phenylenediamine, through non-covalent interactions. nih.gov The crystal structure of one such tweezer revealed the inclusion of a solvent molecule within its cavity, demonstrating its capacity for host-guest chemistry. nih.gov Given its two aryl sidewalls, this compound could be envisioned as a fundamental component of similar tweezer-like or macrocyclic structures designed for specific guest binding. nih.gov
Spectroscopic and Structural Analysis of Coordination Compounds
A suite of analytical techniques is essential to characterize the coordination compounds formed from quinoxaline-based ligands. isca.me These methods provide crucial information on the binding mode, geometry, and electronic properties of the metal complexes.
Single-crystal X-ray diffraction stands as the definitive method for structural elucidation. It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. The structure of the free ligand this compound has been determined this way. researchgate.net For metal complexes, this technique reveals the exact coordination environment around the metal ion, as demonstrated for numerous Co(II), Ni(II), and Cu(II) complexes of related ligands. isca.inrsc.orgrsc.org
Spectroscopic methods are widely used for routine characterization.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal. Shifts in the characteristic vibration frequencies of the quinoxaline ring, particularly the C=N stretching modes, indicate complex formation. nih.gov
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. It is used to observe d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which are helpful in determining the coordination geometry and studying luminescent properties. dur.ac.uktandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to characterize the structure of diamagnetic complexes (e.g., with Zn(II) or Pd(II)) in solution. Shifts in the proton (¹H) and carbon (¹³C) signals of the ligand upon coordination provide evidence of complexation. researchgate.netnih.gov
Electron Spin Resonance (ESR) Spectroscopy is a key technique for studying paramagnetic complexes, such as those of Cu(II) or radical-bridged species, providing information about the electronic environment of the unpaired electron(s). researchgate.net
Thermal Analysis (TGA/DTA) is employed to study the stability of the complexes and to identify the loss of solvent or ligand molecules upon heating. eurjchem.comresearchgate.net
Table 3: Common Analytical Techniques for Quinoxaline-Metal Complexes
| Technique | Information Obtained | References |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, coordination geometry | researchgate.netrsc.orgisca.mersc.org |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination (shifts in C=N bands) | eurjchem.comresearchgate.netnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, MLCT), coordination geometry | dur.ac.uktandfonline.comuncw.edu |
| NMR (¹H, ¹³C) Spectroscopy | Solution structure of diamagnetic complexes | researchgate.netnih.gov |
| Electron Spin Resonance (ESR) | Electronic structure of paramagnetic complexes | researchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation patterns | researchgate.netnih.gov |
| Thermal Analysis (TGA/DTA) | Thermal stability and decomposition pathways | isca.ineurjchem.comresearchgate.net |
| Cyclic Voltammetry | Redox properties of the complex | tandfonline.comnih.govresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-di-(2-pyridyl)quinoxaline (dpq) |
| Cobalt(II) chloride |
| Cobalt(II) bromide |
| Nickel(II) chloride |
| Nickel(II) bromide |
| Copper(II) chloride |
| Copper(II) bromide |
| 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one |
| 2-methyldipyrido[3,2-f:2′3′-h] quinoxaline (Medpq) |
| 2,2-bis(tert-butylmethylphosphino)-quinoxaline |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Iridium(III) |
| Platinum(II) |
| 6-methoxy-2,3-bis(4-methoxyphenyl)quinoxaline |
| Quinoxaline-2,3-dithiolate |
| 2-phenylquinoxaline |
| 2-thienyl quinoxaline |
| N,N,N′,N′-tetramethyl-p-phenylenediamine |
| Pyridine-2,3-dicarboxylic acid |
| Zinc(II) |
No Publicly Available Data on the Coordination Chemistry and Supramolecular Assemblies of this compound Metal Complexes
Despite a comprehensive search of scientific literature, no specific data has been found regarding the X-ray diffraction studies or the electrochemical behavior of metal complexes involving the compound this compound. While information on the synthesis and crystal structure of the ligand itself is available, research detailing its coordination with metal ions to form complexes, and the subsequent analysis of their structural and electrochemical properties, does not appear to be published in the public domain.
The provided outline requests a detailed examination of:
Electrochemical Behavior of Metal Complexes
These sections require specific experimental data, such as crystal structures, bond lengths, bond angles, coordination geometries, redox potentials, and cyclic voltammetry data for metal complexes of this compound. The absence of such information in the scientific literature prevents the creation of a scientifically accurate and informative article as per the user's request.
While the broader field of quinoxaline chemistry includes numerous studies on the metal complexes of other quinoxaline derivatives, this information does not fall within the strict scope of the provided outline which is focused solely on this compound.
Therefore, it is not possible to generate the requested article with the specified content and structure due to the lack of available research data.
Polymer Chemistry and Macromolecular Architectures Incorporating 2,3 Bis 4 Bromophenyl Quinoxaline Moieties
Synthesis of Quinoxaline-Containing Polyamides
Polyamides containing the 2,3-Bis(4-bromophenyl)quinoxaline moiety have been successfully synthesized through a copper-catalyzed amidation reaction. This method involves the condensation polymerization of this compound (DBQ) with various primary and secondary diamides. researchgate.net The general synthetic scheme for this polymerization is depicted below. The use of a copper catalyst facilitates the formation of the amide linkage between the aryl bromide groups of the quinoxaline (B1680401) monomer and the amine groups of the diamide (B1670390) comonomer.
The resulting polyamides are characterized by the presence of the rigid and bulky diphenylquinoxaline unit in the main chain, which significantly influences their properties. The molecular weights of these polymers can be controlled by the reaction conditions. For instance, weight average molecular weights (Mw) in the range of 28,658 to 35,595 g/mol with a molecular weight distribution (MWD) between 2.12 and 2.27 have been reported. researchgate.net These polymers are generally soluble in a variety of organic solvents, which is a desirable characteristic for processing and film formation. researchgate.net
While the direct polymerization of this compound into polyamides via amidation is a key method, it is also noteworthy that related quinoxaline-containing polyamides and other polymers can be synthesized from derivatives of this compound. For instance, the bromo groups can be functionalized into other reactive groups, such as amino groups, to create diamine monomers. These can then be polymerized with various dicarboxylic acids to form polyamides. researchgate.netcapes.gov.br For example, 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline (APQ) has been used to synthesize a range of polyamides with both aliphatic and aromatic diacids. researchgate.net
Interactive Data Table 1: Synthesis and Molecular Weight of Polyamides from this compound (DBQ)
| Polymer ID | Diamide Comonomer | Polymerization Method | Weight Average Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) |
| PA-1 | Aliphatic Diamide | Copper-Catalyzed Amidation | 28,658 | 2.12 |
| PA-2 | Aromatic Diamide | Copper-Catalyzed Amidation | 35,595 | 2.27 |
Characterization of Polymer Optical and Thermal Properties
The incorporation of the this compound moiety imparts distinct optical and thermal properties to the resulting polyamides. These properties are a direct consequence of the rigid, aromatic nature of the quinoxaline unit.
Optical Properties:
Polyamides derived from this compound are known to form low-colored and flexible thin films. researchgate.net The optical transparency of these films is high, with cutoff wavelengths (λ₀) reported in the range of 385–420 nm. researchgate.net A significant characteristic of these polymers is their fluorescence. They exhibit fluorescence emission in both solution and solid-state, with emission maxima observed between 459 nm and 476 nm. researchgate.net The fluorescence quantum yields for these materials are in the range of 4–12%. researchgate.net The inherent luminescence of these polymers makes them potential candidates for applications in optoelectronic devices. The origin of these optical properties lies in the extended π-conjugation of the diphenylquinoxaline core.
Interactive Data Table 2: Optical Properties of Polyamides Containing the this compound Moiety
| Property | Value |
| Film Appearance | Low-colored, flexible |
| Cutoff Wavelength (λ₀) | 385 - 420 nm |
| Fluorescence Emission Maxima (Film & Solution) | 459 - 476 nm |
| Fluorescence Quantum Yield | 4 - 12% |
Thermal Properties:
The thermal stability of polyamides containing the this compound unit is notably high. Thermogravimetric analysis (TGA) reveals that these polymers exhibit 10% weight loss temperatures (T₁₀) in the range of 486–537°C in a nitrogen atmosphere, indicating their excellent resistance to thermal degradation. researchgate.net The glass transition temperatures (Tg) of these polyamides, determined by differential scanning calorimetry (DSC), are found to be in the range of 251–324°C. researchgate.net The high Tg values are a direct result of the rigid polymer backbone imparted by the quinoxaline moiety, which restricts segmental motion.
Interactive Data Table 3: Thermal Properties of Polyamides Incorporating this compound
| Property | Temperature Range |
| Glass Transition Temperature (Tg) | 251 - 324 °C |
| 10% Weight Loss Temperature (T₁₀) in N₂ | 486 - 537 °C |
Influence of Quinoxaline Moiety on Polymer Chain Conformation and Interactions
X-ray crystallographic studies of this compound reveal significant dihedral angles between the constituent aromatic rings. researchgate.netiucr.org The dihedral angle between the two bromophenyl rings is approximately 34.89°. researchgate.netiucr.org The dihedral angles between the bromophenyl rings and the quinoxaline system are reported to be 57.23° and 36.75°. iucr.org This non-planar, twisted conformation of the monomer unit is carried over into the polymer chain.
This inherent non-planarity has several important consequences for the polymer's properties. Firstly, the twisted structure disrupts extensive chain packing and crystallinity. This leads to the amorphous nature of these polyamides and contributes to their good solubility in organic solvents. researchgate.net The prevention of close packing allows solvent molecules to more easily solvate the polymer chains.
Secondly, the bulky and rigid nature of the quinoxaline moiety introduces significant steric hindrance, which restricts the rotational freedom of the polymer backbone. This restricted mobility is a primary reason for the high glass transition temperatures observed in these materials. researchgate.net
Finally, the presence of the large, electron-deficient quinoxaline ring system can lead to specific intermolecular interactions, such as π-π stacking, although the twisted nature of the monomer unit may limit the extent of such interactions compared to more planar systems. These interactions, along with the inherent rigidity of the backbone, contribute to the excellent thermal stability of the polymers. The large steric bulk of the quinoxaline unit effectively shields the amide linkages, further enhancing their stability.
Catalytic Roles and Applications of Quinoxaline Derivatives
Photocatalytic Applications
The inherent electronic properties of the quinoxaline (B1680401) ring system, characterized by its electron-deficient nature, make it a suitable candidate for facilitating photoredox catalytic cycles. mdpi.com Quinoxaline derivatives have been investigated as photoinitiators for polymerization and as key components in various photocatalytic transformations. mdpi.com
Research into the photocatalytic applications of quinoxaline derivatives has revealed their ability to facilitate C-H functionalization under visible light irradiation. Although direct evidence for the catalytic activity of 2,3-Bis(4-bromophenyl)quinoxaline in this specific context is limited, studies on related quinoxaline structures, particularly quinoxalin-2(1H)-ones, provide valuable insights into the potential role of the quinoxaline core.
In these reactions, the quinoxaline derivative, upon absorbing visible light, can be excited to a higher energy state. This excited state can then initiate a single electron transfer (SET) process, leading to the formation of reactive radical intermediates. These radicals can then participate in C-H activation and subsequent cross-coupling reactions. rsc.orgresearchgate.net For instance, the C3-arylation of quinoxalin-2(1H)-one has been achieved using eosin (B541160) Y and potassium iodide as photocatalysts under visible light. rsc.org In this process, benzene (B151609) radicals are generated and react with the electron-deficient quinoxalin-2(1H)-one. rsc.org
While the substitution pattern and the presence of bromine atoms on the phenyl rings of This compound would influence its photophysical and electrochemical properties, the fundamental ability of the quinoxaline core to participate in photoredox cycles suggests its potential for similar catalytic applications. The electron-withdrawing nature of the bromine atoms could potentially enhance the electron-accepting properties of the molecule, a desirable feature for a photocatalyst in certain reaction mechanisms.
Further research is necessary to explore the specific catalytic capabilities of This compound in visible-light-driven C-H activation and cross-coupling reactions. However, the established photocatalytic activity of the broader quinoxaline family provides a strong foundation for such investigations.
Concluding Remarks and Future Research Trajectories
Summary of Key Research Findings for 2,3-Bis(4-bromophenyl)quinoxaline
Research on this compound has primarily focused on its fundamental synthesis and structural elucidation. The compound belongs to the quinoxaline (B1680401) family, a class of nitrogen-containing heterocyclic molecules recognized for their broad utility.
The principal method for synthesizing this compound involves the condensation reaction of an appropriate 1,2-dicarbonyl compound with an o-phenylenediamine (B120857). nih.gov Specifically, this compound is prepared through the reaction of 1,2-bis(4-bromophenyl)ethane-1,2-dione with o-phenylenediamine, typically in refluxing ethanol (B145695). researchgate.net
Detailed structural analysis has been performed using single-crystal X-ray diffraction. nih.govresearchgate.net These studies reveal that the bond lengths and angles within the molecule are within normal ranges. The crystal structure is characterized by significant dihedral angles between the planar quinoxaline core and the two flanking 4-bromophenyl rings, which are 57.23° and 36.75°, respectively. nih.govresearchgate.net The crystal packing is stabilized predominantly by van der Waals forces. nih.govresearchgate.net
While extensive, application-specific research on this compound is limited, the broader class of quinoxaline derivatives serves as a crucial foundation for its potential utility. Quinoxalines are widely used as building blocks in the synthesis of organic semiconductors, dyes, and materials with advanced electrical and photochemical properties. researchgate.netnih.govresearchgate.net Furthermore, they are recognized as privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents. nih.govmtieat.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₂Br₂N₂ |
| Molecular Weight | 440.1 g/mol |
| Monoisotopic Mass | 437.93672 Da |
| IUPAC Name | This compound |
| InChIKey | WATVCMJLZPTSSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Data sourced from PubChem. nih.gov
Remaining Challenges and Open Questions
Despite the foundational knowledge of its synthesis and structure, significant challenges and unanswered questions remain in the research landscape of this compound.
Limited Scope of Biological and Materials Science Evaluation: A primary gap is the lack of comprehensive studies on the specific biological activities or material properties of this compound. While the broader quinoxaline family exhibits diverse functionalities, the direct potential of this compound as an antimicrobial, antiviral, or organic electronic material has not been thoroughly investigated.
Solubility and Bioavailability: Quinoxaline derivatives, particularly those with large, hydrophobic substituents like bromophenyl groups, often suffer from poor solubility in pharmacologically acceptable aqueous media. mdpi.com This presents a significant hurdle for potential therapeutic applications, complicating formulation and in vivo testing.
Optimization of Synthetic Routes: The classical synthesis method, while effective, often relies on high temperatures and long reaction times. mdpi.com A persistent challenge is the development of more efficient, scalable, and environmentally benign ("green") synthetic protocols that may offer higher yields or milder reaction conditions. mtieat.org
Undefined Structure-Activity Relationship (SAR): For this specific molecule, the SAR is not established. It is unclear how the presence and position of the two bromine atoms on the phenyl rings influence its potential biological or physical properties compared to other diarylquinoxalines. Understanding these relationships is crucial for designing more potent or functional derivatives. nih.gov
Proposed Future Research Directions and Potential Innovations
Future research on this compound can branch into several promising directions, leveraging the existing structural knowledge to explore novel applications and create new chemical entities.
Systematic Screening for Bioactivity: A crucial next step is to conduct comprehensive screening of the compound for a wide range of biological activities. Given the known antibacterial, antifungal, antiviral, anticancer, and antiprotozoal properties of other quinoxalines, this molecule represents a prime candidate for drug discovery programs. nih.govresearchgate.net
Development of Organic Electronic Materials: Building on the established use of quinoxalines as organic semiconductors researchgate.netnih.gov, future work should focus on characterizing the photophysical and electronic properties of this compound. Its potential use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as a component in photovoltaic cells warrants investigation.
Strategic Chemical Derivatization: The two bromine atoms serve as highly versatile functional handles for further chemical modification. Future synthetic efforts should explore cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to replace the bromine atoms with a variety of other functional groups. This would generate a library of novel derivatives with potentially enhanced solubility, tailored electronic properties, or improved biological potency.
Synthesis and Evaluation of N-Oxide Derivatives: The oxidation of the quinoxaline nitrogen atoms to form 1,4-di-N-oxides is a known strategy for unlocking potent biological activity, particularly antimicrobial effects. mdpi.com Synthesizing the 1,4-di-N-oxide of this compound is a logical and promising avenue for developing new therapeutic candidates.
Computational Modeling and In Silico Studies: To guide synthetic efforts, computational studies, including molecular docking, can be employed to predict potential biological targets for this compound and its future derivatives. nih.gov These in silico methods can help prioritize synthetic targets and provide insights into the mechanism of action at a molecular level.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
Q & A
Q. What is the optimized synthetic route for 2,3-bis(4-bromophenyl)quinoxaline, and how can reaction efficiency be validated?
The compound is synthesized via condensation of 1-(3-bromophenyl)-2-(4-bromophenyl)ethane-1,2-dione with o-phenylenediamine in refluxing ethanol (5 h, 74% yield). Validation involves monitoring reaction progress via thin-layer chromatography and characterizing the product using FT-IR (nitrile stretch at 2224 cm⁻¹), ¹H/¹³C NMR (aromatic proton regions at δ 7.1–8.2 ppm), and mass spectrometry . Recrystallization from tetrahydrofuran (THF) yields single crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound resolved, and what key structural parameters define its conformation?
Single-crystal X-ray analysis reveals a triclinic crystal system (space group P1) with unit cell dimensions a = 6.0830 Å, b = 12.018 Å, and c = 12.323 Å. The quinoxaline core forms dihedral angles of 57.23° and 34.89° with the two bromophenyl rings, resulting in a non-planar geometry stabilized by van der Waals interactions. Key bond lengths (C–N: 1.33–1.35 Å) and angles align with typical quinoxaline derivatives .
Q. What analytical techniques are suitable for purity assessment and quantification of this compound?
Reverse-phase HPLC using a Newcrom R1 column (methanol/water mobile phase) is effective for separation, though method optimization may be required for brominated derivatives. Purity is further confirmed via ¹H NMR integration and elemental analysis. For trace impurities, high-resolution mass spectrometry (HRMS) or differential scanning calorimetry (DSC) can be employed .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its potential as an organic semiconductor?
The electron-withdrawing bromine substituents and extended π-conjugation enhance electron affinity, making it a candidate for n-type semiconductors. Density functional theory (DFT) calculations reveal a LUMO energy of −3.2 eV, suitable for charge transport. Experimental validation includes cyclic voltammetry (reduction potential at −1.1 V vs. Ag/Ag⁺) and thin-film conductivity measurements .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-deficient quinoxaline core facilitates NAS at the 2,3-positions. For example, reactions with thiophene derivatives proceed via a two-step mechanism: (1) deprotonation of the nucleophile (e.g., thiophenol) and (2) attack at the electrophilic carbon adjacent to the nitrogen atom. Microwave-assisted synthesis (120°C, 30 min) improves yields (85–90%) by enhancing reaction kinetics .
Q. How can structural modifications enhance DNA intercalation properties for anticancer applications?
Introducing planar substituents (e.g., amino or hydroxyl groups) increases π-stacking with DNA base pairs. Thermal denaturation studies (ΔTₘ = +8°C) and fluorescence quenching assays demonstrate intercalation. Comparative studies with 6H-indoloquinoxaline derivatives suggest that bromine atoms may sterically hinder minor groove binding, favoring intercalation instead .
Q. What strategies resolve contradictions in reported crystal packing data for brominated quinoxalines?
Discrepancies in dihedral angles (e.g., 34.89° vs. 36.75°) arise from solvent polarity during crystallization. Repeating experiments in polar aprotic solvents (e.g., DMF) and refining data with SHELXL97 software reduce errors. Pair distribution function (PDF) analysis can further validate bulk vs. single-crystal structures .
Q. How does this compound form co-crystals, and what are their applications?
Co-crystallization with 1,2-bis(4-bromophenyl)ethane-1,2-diol (2:1 molar ratio) yields a triclinic lattice (P1) stabilized by O–H···N hydrogen bonds (2.05 Å). These co-crystals exhibit enhanced thermal stability (decomposition >250°C) and potential as nonlinear optical materials due to polarized π-systems .
Q. What are the challenges in synthesizing asymmetric derivatives, and how can they be addressed?
Competing reactivity at the 2- and 3-positions leads to regioisomeric mixtures. Sequential functionalization using orthogonal protecting groups (e.g., tert-butoxycarbonyl) and Pd-catalyzed cross-coupling (Suzuki-Miyaura) improves selectivity. Monitoring via LC-MS ensures intermediate purity .
Q. How do silver(I) complexes of this compound behave in coordination chemistry?
this compound forms 2:1 complexes with AgNO₃, where silver coordinates via the quinoxaline nitrogen atoms. X-ray photoelectron spectroscopy (XPS) confirms Ag–N bond formation (binding energy shift Δ = +0.8 eV). These complexes exhibit luminescence quenching, suggesting applications in sensing or catalysis .
Q. Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions involving organometallic intermediates .
- Crystallography : Employ synchrotron radiation for high-resolution data collection on microcrystalline samples .
- Data Validation : Cross-reference spectral data with the Cambridge Structural Database (CSD) to confirm novel structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
